molecular formula C10H15NO4S B2486603 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone CAS No. 2034610-88-1

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone

Cat. No. B2486603
CAS RN: 2034610-88-1
M. Wt: 245.29
InChI Key: GVOAHGLFGPLVDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone" involves advanced synthetic routes that provide access to bicyclic skeletons with potential drug discovery applications. An example includes the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, serving as advanced building blocks for drug discovery and the synthesis of conformationally restricted analogues of proline (Druzhenko et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives within this compound's class often showcases unique conformational characteristics. For instance, the synthesis of a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane was achieved from specific precursors, highlighting the conformational diversity and stability offered by the bicyclic framework (Rowicki et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives demonstrate the compound's versatility and functional diversity. A synthetic approach detailed the creation of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, showcasing the ability to modify the compound's framework to embed functionality resembling γ-amino butyric acid (GABA), relevant for synthesizing FDA-approved drugs (Garsi et al., 2022).

properties

IUPAC Name

(1,1-dioxothiolan-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c12-10(7-1-2-16(13,14)6-7)11-4-9-3-8(11)5-15-9/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOAHGLFGPLVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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